molecular formula C7H11NO2 B13027412 (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B13027412
M. Wt: 141.17 g/mol
InChI Key: PLUWVUSFPGLDMG-CAHLUQPWSA-N
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Description

(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties. It is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or introduce new functionalities.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions within the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which imparts distinct reactivity and biological activity. Its bicyclic framework provides rigidity and stability, making it a valuable scaffold in various applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m0/s1

InChI Key

PLUWVUSFPGLDMG-CAHLUQPWSA-N

Isomeric SMILES

C1CNC[C@]2([C@@H]1C2)C(=O)O

Canonical SMILES

C1CNCC2(C1C2)C(=O)O

Origin of Product

United States

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